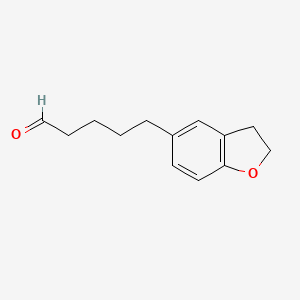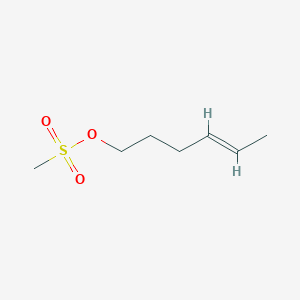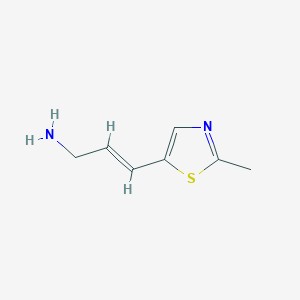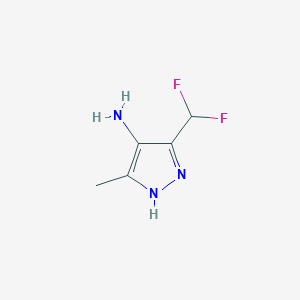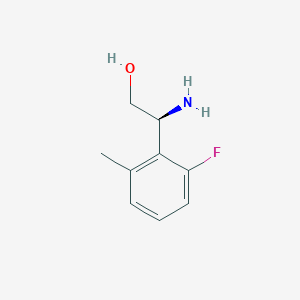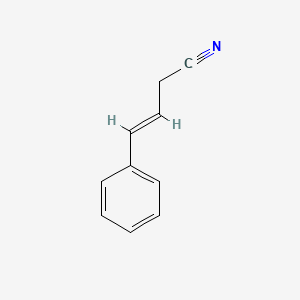
(E)-4-phenylbut-3-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-4-phenylbut-3-enenitrile is an organic compound characterized by the presence of a phenyl group attached to a but-3-enenitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(E)-4-phenylbut-3-enenitrile can be synthesized through several methods. One common approach involves the reaction of benzyl cyanide with acetylene in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 80-100°C and a pressure of 1-2 atm. Another method involves the dehydration of 4-phenyl-3-hydroxybutanenitrile using a strong acid such as sulfuric acid at elevated temperatures.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 4-phenylbut-3-ynenitrile. This process involves the use of a palladium or platinum catalyst under hydrogen gas at pressures ranging from 5-10 atm and temperatures between 50-100°C. The resulting product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(E)-4-phenylbut-3-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-phenylbut-3-enoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound with hydrogen gas in the presence of a palladium catalyst yields 4-phenylbutanenitrile.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reaction with hydroxylamine hydrochloride in the presence of a base forms the corresponding amidoxime.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; aqueous or acidic medium; temperatures ranging from 25-80°C.
Reduction: Hydrogen gas, palladium or platinum catalyst; pressures of 1-5 atm; temperatures between 25-50°C.
Substitution: Hydroxylamine hydrochloride, sodium hydroxide; aqueous medium; temperatures around 50-70°C.
Major Products
Oxidation: 4-phenylbut-3-enoic acid
Reduction: 4-phenylbutanenitrile
Substitution: Amidoxime derivatives
Aplicaciones Científicas De Investigación
(E)-4-phenylbut-3-enenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of (E)-4-phenylbut-3-enenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. Additionally, the phenyl group can participate in π-π interactions, further modulating the compound’s effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-phenylbutanenitrile
- 4-phenylbut-3-ynenitrile
- 4-phenylbut-3-enoic acid
Uniqueness
(E)-4-phenylbut-3-enenitrile is unique due to its specific configuration and the presence of both a phenyl group and a nitrile group. This combination imparts distinct chemical reactivity and potential biological activity compared to similar compounds. For example, the (E)-configuration provides steric hindrance that can influence the compound’s interaction with biological targets, making it a valuable molecule for research and industrial applications.
Propiedades
Fórmula molecular |
C10H9N |
|---|---|
Peso molecular |
143.18 g/mol |
Nombre IUPAC |
(E)-4-phenylbut-3-enenitrile |
InChI |
InChI=1S/C10H9N/c11-9-5-4-8-10-6-2-1-3-7-10/h1-4,6-8H,5H2/b8-4+ |
Clave InChI |
CQWHLNCODHOFCT-XBXARRHUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/CC#N |
SMILES canónico |
C1=CC=C(C=C1)C=CCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


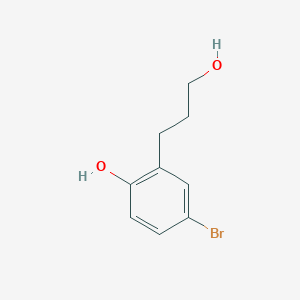
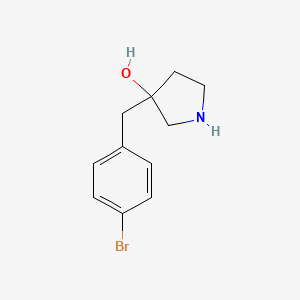
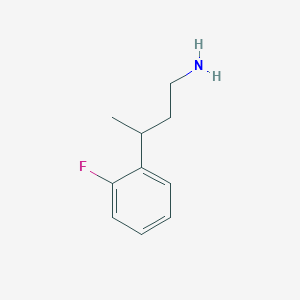
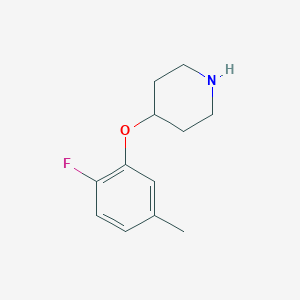

![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)

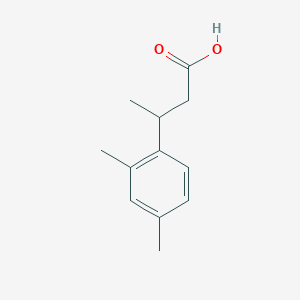
![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)
